molecular formula C24H27N3O5 B296422 Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Katalognummer: B296422
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: RHMUGLJEFKTNFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, commonly known as EDP-420, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme protein kinase D (PKD), which plays a critical role in many cellular processes, including cell growth, differentiation, and survival.

Wirkmechanismus

EDP-420 works by inhibiting the activity of Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, which is a serine/threonine kinase that plays a critical role in many cellular processes. This compound is activated by various stimuli, including growth factors, cytokines, and oxidative stress, and regulates the activity of downstream signaling pathways, including the MAPK and NF-κB pathways. Inhibition of this compound by EDP-420 leads to the suppression of these signaling pathways, which in turn leads to the inhibition of cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer and cardiovascular disease, EDP-420 has also been studied for its effects on various other cellular processes. For example, EDP-420 has been shown to inhibit the proliferation of T cells and the production of pro-inflammatory cytokines, suggesting that it may have potential applications in the treatment of inflammatory diseases. EDP-420 has also been shown to inhibit the production of extracellular matrix proteins, suggesting that it may have potential applications in the treatment of fibrotic diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of EDP-420 is its high potency and specificity for Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, which makes it a valuable tool for studying the role of this compound in various cellular processes. However, one of the limitations of EDP-420 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, EDP-420 has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Zukünftige Richtungen

There are several areas of future research that could be pursued with EDP-420. One area of research could be to further investigate its potential applications in cancer and cardiovascular disease, particularly in preclinical models. Another area of research could be to investigate its potential applications in other diseases, such as inflammatory and fibrotic diseases. Finally, future research could focus on improving the solubility and pharmacokinetic properties of EDP-420, which could expand its potential applications in scientific research.

Synthesemethoden

The synthesis of EDP-420 involves several steps, starting with the reaction of 2,6-dimethylaniline with ethyl 4-bromo-2-oxo-2H-chromene-3-carboxylate to form the intermediate compound. This intermediate is then reacted with 4-(2-hydroxyethyl)phenol to produce the final product, EDP-420. The overall yield of this synthesis method is around 40%, and the purity of the final product can be improved through further purification steps.

Wissenschaftliche Forschungsanwendungen

EDP-420 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer, where Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to play a critical role in tumor growth and metastasis. Inhibition of this compound by EDP-420 has been shown to reduce the growth and metastasis of various cancer cell lines, including breast, pancreatic, and prostate cancer cells. EDP-420 has also been studied for its potential applications in cardiovascular disease, where this compound has been shown to play a role in the development of cardiac hypertrophy and heart failure.

Eigenschaften

Molekularformel

C24H27N3O5

Molekulargewicht

437.5 g/mol

IUPAC-Name

ethyl 4-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H27N3O5/c1-5-31-23(29)20-16(4)25-24(30)27-22(20)17-9-11-18(12-10-17)32-13-19(28)26-21-14(2)7-6-8-15(21)3/h6-12,22H,5,13H2,1-4H3,(H,26,28)(H2,25,27,30)

InChI-Schlüssel

RHMUGLJEFKTNFG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC=C3C)C)C

Kanonische SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC=C3C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.